molecular formula C14H21NO5 B12992333 2-(tert-Butyl) 3-ethyl (1R,3S,5S)-5-formyl-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate

2-(tert-Butyl) 3-ethyl (1R,3S,5S)-5-formyl-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate

Cat. No.: B12992333
M. Wt: 283.32 g/mol
InChI Key: AHZUZEJTEXUOHW-RBZYPMLTSA-N
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Description

2-(tert-Butyl) 3-ethyl (1R,3S,5S)-5-formyl-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate is a complex organic compound with the molecular formula C13H21NO4. This compound is known for its unique bicyclic structure, which includes a formyl group and two ester groups. It is often used in various chemical and pharmaceutical research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl) 3-ethyl (1R,3S,5S)-5-formyl-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate typically involves multiple steps. One common method includes the use of tert-butyl and ethyl esters in the presence of specific catalysts and under controlled temperature conditions. The reaction often requires a flow microreactor system to ensure efficiency and sustainability .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using advanced techniques such as photochemistry and flow microreactor systems. These methods allow for the efficient introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more versatile and sustainable compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl) 3-ethyl (1R,3S,5S)-5-formyl-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate undergoes several types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: Ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(tert-Butyl) 3-ethyl (1R,3S,5S)-5-formyl-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 2-(tert-Butyl) 3-ethyl (1R,3S,5S)-5-formyl-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • Saxagliptin Impurity 49
  • Ethyl (1S,3S,5S)-N-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylate
  • 2-tert-Butyl 3-ethyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate

Uniqueness

Compared to similar compounds, 2-(tert-Butyl) 3-ethyl (1R,3S,5S)-5-formyl-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate stands out due to its formyl group, which provides additional reactivity and potential for further chemical modifications. This makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C14H21NO5

Molecular Weight

283.32 g/mol

IUPAC Name

2-O-tert-butyl 3-O-ethyl (1R,3S,5S)-5-formyl-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate

InChI

InChI=1S/C14H21NO5/c1-5-19-11(17)9-6-14(8-16)7-10(14)15(9)12(18)20-13(2,3)4/h8-10H,5-7H2,1-4H3/t9-,10+,14-/m0/s1

InChI Key

AHZUZEJTEXUOHW-RBZYPMLTSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@]2(C[C@H]2N1C(=O)OC(C)(C)C)C=O

Canonical SMILES

CCOC(=O)C1CC2(CC2N1C(=O)OC(C)(C)C)C=O

Origin of Product

United States

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